molecular formula C7H12N2S B2422149 methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine CAS No. 1566395-51-4

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine

Cat. No.: B2422149
CAS No.: 1566395-51-4
M. Wt: 156.25
InChI Key: GOMNYPVBRVNADR-UHFFFAOYSA-N
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Description

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and vitamins . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often include conventional heating or ultrasonic irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture.

Uniqueness

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMNYPVBRVNADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CS1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566395-51-4
Record name methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine
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